N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline
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Overview
Description
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline typically involves the reaction of 2-ethoxybenzyl chloride with 3-(2-ethoxyethoxy)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the aniline group are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline
- N-(2-Propoxybenzyl)-3-(2-propoxyethoxy)aniline
- N-(2-Butoxybenzyl)-3-(2-butoxyethoxy)aniline
Uniqueness
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds with different alkoxy groups, it may exhibit distinct solubility, stability, and biological activity profiles.
Properties
IUPAC Name |
3-(2-ethoxyethoxy)-N-[(2-ethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-21-12-13-23-18-10-7-9-17(14-18)20-15-16-8-5-6-11-19(16)22-4-2/h5-11,14,20H,3-4,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZHRBYSAZJEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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